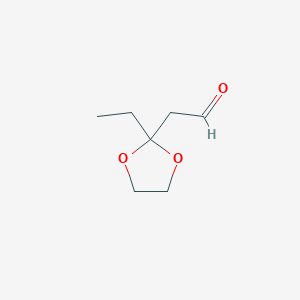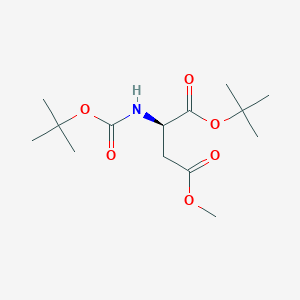
1,3-丙二醇,2-(甲基氨基)-
描述
“1,3-Propanediol, 2-(methylamino)-” is a chemical compound with the molecular formula C4H11NO2 . It is also known as 2-(Methylamino)-1,3-propanediol . It is used in the synthesis of organic acids and as an intermediate in the manufacture of polyethylene glycols and particle coatings .
Synthesis Analysis
The synthesis of 1,3-Propanediol, 2-(methylamino)- involves reacting 3-chloro-1,2-propanediol (CPD) with monomethyl amine in an alkaline environment by adding sodium hydroxide . After the reaction, the product undergoes a series of purification steps . Another method involves adding glycerin chlorohydrin, aqueous monomethylamine solution, and an amination catalyst into a reactor, allowing the amination reaction to proceed in two temperature stages .Molecular Structure Analysis
The molecular structure of 1,3-Propanediol, 2-(methylamino)- consists of 4 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 105.136 Da and the monoisotopic mass is 105.078979 Da .Chemical Reactions Analysis
In the process of synthesizing 1,3-Propanediol, 2-(methylamino)-, it reacts with chloride to form methyl chloroacetate, which can then be converted into 3-methylamino-1,2-propanediol by reaction with methanol .Physical And Chemical Properties Analysis
1,3-Propanediol, 2-(methylamino)- has a density of 1.1±0.1 g/cm3, a boiling point of 236.2±20.0 °C at 760 mmHg, and a flash point of 135.1±12.4 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 52 Å2 and its molar volume is 98.8±3.0 cm3 .科学研究应用
在有机化学和催化中的应用
1,3-丙二醇,2-(甲基氨基)-,可用作合成 1,3-恶嗪和 1,3-恶唑烷酮的前体,展示了其在有机化学中的用途。基于对反应条件的适当选择,与 (CH2O)n 和 CH2Cl2 的反应是制备这些化合物的可行方法(Hamdach 等人,2004)。类似的研究还报道了 3-甲基氨基-3-苯基-1,2-丙二醇与二甲氧基丙烷和二氯甲烷的化学选择性反应,用于合成 1,3-恶唑烷酮和 1,3-二氧戊环(Hajji 等人,2003)。
生物技术生产
该化合物在生物技术应用中至关重要,尤其是在从甘油中生物合成 1,3-丙二醇 (1,3-PD) 中。基因工程和菌株改良对于提高生产力和克服微生物产生 1,3-PD 时代谢物抑制等限制至关重要。此生物过程具有经济可行性、环境友好性,并为化学合成提供了可持续的替代方案(Yang 等人,2018)。
发酵和下游加工
高效的发酵工艺和下游加工策略对于生物技术生产 1,3-丙二醇至关重要。生物反应器设计、微生物菌株工程和工艺优化方面的创新有助于将生物质有效转化为 1,3-PD,1,3-PD 是可生物降解塑料和其他工业产品中的关键成分(Xiu & Zeng,2008)。萃取方法的进步,例如使用酸树脂催化的反应萃取,对于从稀发酵液中实现 1,3-PD 的高回收率也至关重要(Liu Dehua,2001)。
工业应用
在工业领域,1,3-丙二醇用于生产聚对苯二甲酸三亚甲基酯等聚合物,展示了其在制造纺织品、塑料和其他商业产品中的重要性。研究工作旨在开发高效的生产方法,探索新的催化剂,并优化发酵工艺,以满足不断增长的工业需求(Huang 等人,2002)。
安全和危害
1,3-Propanediol, 2-(methylamino)- may be corrosive to metals and cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention if symptoms occur .
未来方向
The production of 1,3-propanediol from renewable feedstocks by green processes is attracting wide attention . Although biological production of 1,3-propanediol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
属性
IUPAC Name |
2-(methylamino)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFOWIJFFPALOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608556 | |
| Record name | 2-(Methylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)propane-1,3-diol | |
CAS RN |
77697-86-0 | |
| Record name | 2-(Methylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)
![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)








